molecular formula C12H21NO4 B8365980 2-O-tert-butyl 1-O-ethyl (2R)-pyrrolidine-1,2-dicarboxylate

2-O-tert-butyl 1-O-ethyl (2R)-pyrrolidine-1,2-dicarboxylate

Cat. No.: B8365980
M. Wt: 243.30 g/mol
InChI Key: RWEHYMOPVYJKTE-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-Pyrrolidine-1,2-dicarboxylic acid 2-tert-butyl ester 1-ethyl ester is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and two ester groups attached to the ring. The presence of the chiral center makes it an important molecule for enantioselective synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Pyrrolidine-1,2-dicarboxylic acid 2-tert-butyl ester 1-ethyl ester typically involves the esterification of ®-Pyrrolidine-1,2-dicarboxylic acid. One common method is the reaction of ®-Pyrrolidine-1,2-dicarboxylic acid with tert-butyl alcohol and ethyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of ®-Pyrrolidine-1,2-dicarboxylic acid 2-tert-butyl ester 1-ethyl ester can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-Pyrrolidine-1,2-dicarboxylic acid 2-tert-butyl ester 1-ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: The major products are carboxylic acids.

    Reduction: The major products are alcohols.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

®-Pyrrolidine-1,2-dicarboxylic acid 2-tert-butyl ester 1-ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a chiral ligand in asymmetric synthesis.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ®-Pyrrolidine-1,2-dicarboxylic acid 2-tert-butyl ester 1-ethyl ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the active pyrrolidine-1,2-dicarboxylic acid, which can then interact with enzymes or receptors in biological systems. The chiral center plays a crucial role in determining the specificity and efficacy of these interactions.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Pyrrolidine-1,2-dicarboxylic acid 2-tert-butyl ester 1-ethyl ester
  • Pyrrolidine-1,2-dicarboxylic acid diethyl ester
  • Pyrrolidine-1,2-dicarboxylic acid di-tert-butyl ester

Uniqueness

®-Pyrrolidine-1,2-dicarboxylic acid 2-tert-butyl ester 1-ethyl ester is unique due to its specific chiral configuration, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in enantioselective synthesis and in the development of chiral drugs.

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

2-O-tert-butyl 1-O-ethyl (2R)-pyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C12H21NO4/c1-5-16-11(15)13-8-6-7-9(13)10(14)17-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m1/s1

InChI Key

RWEHYMOPVYJKTE-SECBINFHSA-N

Isomeric SMILES

CCOC(=O)N1CCC[C@@H]1C(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)N1CCCC1C(=O)OC(C)(C)C

Origin of Product

United States

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